(2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16307821
InChI: InChI=1S/C19H11ClFN3O2S/c20-13-7-3-1-5-11(13)9-15-17(25)22-19-24(23-15)18(26)16(27-19)10-12-6-2-4-8-14(12)21/h1-8,10H,9H2/b16-10-
SMILES:
Molecular Formula: C19H11ClFN3O2S
Molecular Weight: 399.8 g/mol

(2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

CAS No.:

Cat. No.: VC16307821

Molecular Formula: C19H11ClFN3O2S

Molecular Weight: 399.8 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione -

Specification

Molecular Formula C19H11ClFN3O2S
Molecular Weight 399.8 g/mol
IUPAC Name (2Z)-6-[(2-chlorophenyl)methyl]-2-[(2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Standard InChI InChI=1S/C19H11ClFN3O2S/c20-13-7-3-1-5-11(13)9-15-17(25)22-19-24(23-15)18(26)16(27-19)10-12-6-2-4-8-14(12)21/h1-8,10H,9H2/b16-10-
Standard InChI Key LVRDNAQXXYFDFZ-YBEGLDIGSA-N
Isomeric SMILES C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4F)/SC3=NC2=O)Cl
Canonical SMILES C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=NC2=O)Cl

Introduction

(2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione is a complex organic compound belonging to the class of thiazolo-triazine derivatives. It features a fused ring system, incorporating both thiazole and triazine rings, which are known for their pharmacological significance. This compound is of interest in medicinal chemistry due to its potential diverse biological activities and applications in drug development.

Synthesis of (2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H-13thiazolo[3,2-b]124triazine-3,7(2H)-dione

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate hydrazones with thiazole derivatives under acidic or basic conditions. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times.

Synthetic Steps

  • Formation of the Thiazolo-Triazine Core: This involves the cyclization of appropriate precursors under controlled conditions.

  • Introduction of the Chlorobenzyl Group: Achieved through nucleophilic substitution reactions using chlorobenzyl halides.

  • Formation of the Fluorobenzylidene Group: Involves the condensation of the intermediate with fluorobenzaldehyde under basic conditions.

Biological Activities and Applications

Thiazolo-triazine derivatives, including (2Z)-6-(2-chlorobenzyl)-2-(2-fluorobenzylidene)-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione, are noted for their diverse biological activities. These compounds have potential applications in drug development, particularly in areas such as antimicrobial and antitumor research. The structural complexity of these compounds suggests they may exhibit unique interactions with biological targets, making them valuable for further study in medicinal chemistry.

Potential Biological Targets

  • Enzymes: Potential inhibitors of enzymes involved in disease processes.

  • Receptors: May interact with receptors to modulate cellular responses.

Research Findings and Future Directions

Research on thiazolo-triazine derivatives highlights their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antirheumatic effects . The specific compound , while not extensively studied, is likely to share these properties due to its structural similarity to other compounds in the class.

Future Research Directions

  • In Vitro and In Vivo Studies: Further studies are needed to evaluate the compound's efficacy and safety in biological systems.

  • Structure-Activity Relationship (SAR) Analysis: Investigating how modifications to the compound's structure affect its biological activity.

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